molecular formula C20H18N2OS2 B2859406 3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877618-87-6

3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2859406
CAS No.: 877618-87-6
M. Wt: 366.5
InChI Key: ZTEHNRVRTIFRSY-UHFFFAOYSA-N
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Description

3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core with benzyl and benzylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene and formamide derivatives, under acidic or basic conditions.

    Introduction of Benzyl and Benzylsulfanyl Groups: The benzyl and benzylsulfanyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and benzyl mercaptan are commonly used as reagents in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzylsulfanyl positions using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base (e.g., sodium hydride, potassium carbonate) in solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thienopyrimidine derivatives

    Substitution: Alkylated or acylated thienopyrimidine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial growth . By binding to the active site of TrmD, the compound disrupts the methylation process, leading to impaired protein synthesis and bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzyl and benzylsulfanyl groups contribute to its versatility in undergoing various chemical reactions and its potential as a multifunctional agent in scientific research.

Properties

IUPAC Name

3-benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS2/c23-19-18-17(11-12-24-18)21-20(25-14-16-9-5-2-6-10-16)22(19)13-15-7-3-1-4-8-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHNRVRTIFRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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